3,6-Dibromopyrazine-2-carboxamide

説明

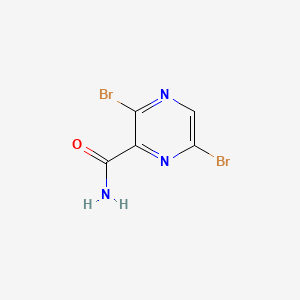

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,6-dibromopyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCACYWIPUIXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729043 | |

| Record name | 3,6-Dibromopyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301613-77-3 | |

| Record name | 3,6-Dibromopyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 3,6 Dibromopyrazine 2 Carboxamide

Precursor Synthesis and Regioselective Halogenation Strategies

The construction of the 3,6-dibrominated pyrazine (B50134) framework begins with the synthesis of a suitable pyrazine core, followed by directed bromination.

Synthesis of Pyrazine-2-carboxamide Core Structures

The synthesis of the foundational pyrazine-2-carboxamide structure can be achieved through various established methods. One common approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by oxidation to form the pyrazine ring. Subsequent amidation of a pyrazine-2-carboxylic acid precursor yields the desired carboxamide.

Alternatively, the synthesis can commence from commercially available pyrazine-2-carboxylic acid. The amidation of pyrazine-2-carboxylic acid can be carried out using standard coupling agents. For instance, the reaction of pyrazine-2-carboxylic acid with an aminating agent in the presence of a coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP) can produce the corresponding pyrazine-2-carboxamide mdpi.com. Another approach involves converting the carboxylic acid to an acid chloride using thionyl chloride, which is then reacted with an amine nih.gov. Microwave-assisted synthesis has also been employed to facilitate the amidation process, often leading to higher yields and shorter reaction times nih.govmdpi.com.

Directed Bromination Techniques for Dihalo-Substituted Pyrazines

Achieving the specific 3,6-dibromo substitution pattern on the pyrazine ring requires a regioselective bromination strategy. The electronic nature of the pyrazine ring, being electron-deficient, typically directs electrophilic substitution to specific positions. The presence of an amino or a carboxamide group on the ring further influences the regioselectivity of the bromination.

A plausible synthetic route to 3,6-dibromopyrazine-2-carboxamide involves the controlled bromination of a suitable precursor. Research has shown that the halogenation of 2-aminopyrazine (B29847) can be controlled to yield either mono- or di-halogenated products. Specifically, the reaction of 2-aminopyrazine with a brominating agent can produce 2-amino-3,5-dibromopyrazine (B131937) thieme.deimist.ma. This dibrominated amine can then serve as a key intermediate.

The conversion of the 2-amino group to a carboxamide can be envisioned through a multi-step sequence, potentially involving a Sandmeyer-type reaction. This would first involve the diazotization of the amino group, followed by cyanation to introduce a nitrile group, yielding 3,6-dibromopyrazine-2-carbonitrile (B1473801). Subsequent hydrolysis of the nitrile would then furnish the desired this compound. The existence of a commercial source for 3,6-dibromo-pyrazine-2-carbonitrile (CAS Number: 1351238-11-3) suggests that this is a viable synthetic intermediate sigmaaldrich.com.

Optimized Reaction Parameters and Reaction Engineering Approaches

To enhance the efficiency and selectivity of the synthesis, optimization of reaction parameters and a thorough understanding of the reaction mechanisms are crucial.

Reaction Condition Screening for Enhanced Yield and Selectivity

The yield and regioselectivity of the bromination step are highly dependent on the choice of brominating agent, solvent, temperature, and reaction time. Common brominating agents include N-bromosuccinimide (NBS) and bromine. The use of microwave irradiation has been shown to be essential in some cases to obtain halogenated 2-aminopyrazines in excellent yields thieme.de.

For the hydrolysis of the nitrile intermediate to the carboxamide, reaction conditions must be carefully controlled to avoid the formation of the corresponding carboxylic acid as a byproduct. Partial hydrolysis of nitriles to amides can be achieved under controlled pH and temperature conditions, for example, using hydrogen peroxide in a slightly alkaline medium mdpi.com. Catalytic methods for nitrile hydrolysis, which can offer milder reaction conditions and improved selectivity, have also been developed google.com.

Below is a table summarizing key reaction parameters that can be optimized for the synthesis of this compound and its precursors.

| Reaction Step | Parameter | Typical Reagents/Conditions | Considerations for Optimization |

|---|---|---|---|

| Regioselective Bromination | Brominating Agent | N-Bromosuccinimide (NBS), Bromine (Br2), Lithium Bromide (LiBr) with an oxidant | Stoichiometry of the brominating agent is critical to control the degree of bromination (mono- vs. di-substitution). |

| Solvent | Acetonitrile (B52724), Dichloromethane, Carbon tetrachloride | Solvent polarity can influence reaction rate and selectivity. | |

| Temperature | Room temperature to reflux | Higher temperatures may lead to over-bromination or side reactions. | |

| Catalyst/Activator | Lewis acids, Selectfluor® | Can enhance the electrophilicity of the brominating agent and improve regioselectivity. | |

| Nitrile Hydrolysis | Reagents | H2O2/base, strong acid/base (controlled), metal catalysts | Choice of reagent and concentration affects the rate of hydrolysis and potential for over-hydrolysis to the carboxylic acid. |

| pH | Acidic or basic | Careful pH control is necessary to stop the reaction at the amide stage. | |

| Temperature | 0 °C to elevated temperatures | Lower temperatures can help to control the reaction and prevent byproduct formation. |

Mechanistic Investigations of Bromination and Amidation Pathways

The bromination of pyrazine derivatives is generally believed to proceed through an electrophilic aromatic substitution mechanism. The electron-deficient nature of the pyrazine ring makes it less reactive than benzene, but the presence of activating groups like an amino group can facilitate the reaction. The regioselectivity is determined by the directing effects of the substituents on the ring. Computational studies can be employed to predict the most likely sites of electrophilic attack and to understand the stability of the reaction intermediates rsc.org.

The amidation of carboxylic acids or their derivatives typically proceeds via a nucleophilic acyl substitution pathway. When starting from a carboxylic acid, a coupling agent is used to activate the carboxyl group, making it more susceptible to nucleophilic attack by an amine. If starting from an acid chloride, the reaction is a direct nucleophilic substitution. The hydrolysis of nitriles to amides involves the nucleophilic attack of water or hydroxide (B78521) on the carbon atom of the nitrile group, followed by tautomerization.

Sustainable and Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. Key areas of focus include the use of less hazardous reagents, alternative energy sources, and waste reduction.

Scalable Synthetic Protocols for Research and Industrial Applications

The synthesis of this compound is a critical process for its application in further chemical research and potential industrial use. While a specific, dedicated scalable synthesis for this exact compound is not extensively documented in publicly available literature, a highly viable and scalable protocol can be proposed based on established methodologies for analogous pyrazine derivatives. The most direct and industrially feasible approach commences with the commercially available precursor, 3,6-dibromopyrazine-2-carbonitrile.

This strategy involves a single-step partial hydrolysis of the nitrile functionality to the desired carboxamide. This method is advantageous for large-scale production due to its simplicity, high potential yield, and the use of readily available and cost-effective reagents.

A proposed scalable synthetic route is detailed below, drawing parallels from the successful synthesis of structurally similar compounds like 3-chloropyrazine-2-carboxamide (B1267238). mdpi.com

Proposed Synthesis: Partial Hydrolysis of 3,6-Dibromopyrazine-2-carbonitrile

The conversion of the nitrile group in 3,6-dibromopyrazine-2-carbonitrile to a carboxamide can be achieved under controlled basic conditions using a peroxide source. This reaction is a well-established method for the selective hydrolysis of nitriles to primary amides, often preventing the over-hydrolysis to the corresponding carboxylic acid.

Reaction Scheme:

Detailed Protocol and Process Optimization Considerations:

For both research-scale and industrial applications, the optimization of this synthetic step is crucial to ensure high yield, purity, and cost-effectiveness. The following table outlines key reaction parameters and their considerations for scaling up the process.

| Parameter | Laboratory Scale (Research) | Industrial Scale (Application) | Rationale and Optimization |

|---|---|---|---|

| Starting Material | 3,6-Dibromopyrazine-2-carbonitrile | 3,6-Dibromopyrazine-2-carbonitrile (bulk supply) | The purity of the starting material is crucial to minimize side reactions and simplify purification. Sourcing from a reliable bulk supplier is essential for industrial scale. |

| Reagents | Hydrogen Peroxide (30% aq.), Sodium Hydroxide (aq. solution) | Concentrated Hydrogen Peroxide, Sodium Hydroxide (pellets or concentrated solution) | The concentration of reagents will be optimized to maximize reaction rate while ensuring safety and controlling exotherms. The use of more concentrated reagents reduces solvent volume, improving process intensity. |

| Solvent | Water, Ethanol, or a mixture | Aqueous system or a recoverable organic solvent | An aqueous system is often preferred for its low cost and environmental friendliness. The choice of solvent will also depend on the solubility of the starting material and product. |

| Temperature | Controlled heating (e.g., 40-60 °C) | Jacketed reactor with precise temperature control | The reaction is likely exothermic. Precise temperature control is critical to prevent runaway reactions and the formation of impurities from over-hydrolysis. An optimal temperature profile will be developed to balance reaction time and selectivity. |

| pH Control | Monitored with pH paper or a pH meter | In-line pH probes and automated dosing of base | Maintaining a specific pH range (e.g., pH 8-10) is critical for the selective partial hydrolysis. mdpi.com Automated control on an industrial scale ensures consistency and high yield. |

| Reaction Time | Monitored by TLC or LC-MS | In-process controls (e.g., HPLC) to determine reaction completion | Real-time monitoring allows for the reaction to be quenched at the optimal point, maximizing the yield of the desired carboxamide and minimizing byproduct formation. |

| Work-up and Isolation | Precipitation by cooling/pH adjustment, filtration | Crystallization, centrifugation, and drying in a controlled environment | The product is expected to be a solid. A scalable isolation protocol would involve controlled crystallization to achieve the desired particle size and purity, followed by efficient solid-liquid separation and drying. |

| Purification | Recrystallization from a suitable solvent | Recrystallization or slurry washing | The need for further purification will depend on the purity of the crude product. Recrystallization is a scalable method for achieving high purity. |

Comparative Analysis with Analogous Syntheses

The proposed methodology is supported by established procedures for other pyrazine-2-carboxamide derivatives. The following table provides a comparison with similar reported syntheses, offering insights into expected yields and reaction conditions.

| Compound | Starting Material | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 3-Chloropyrazine-2-carboxamide | 3-Chloropyrazine-2-carbonitrile | H₂O₂, NaOH (aq.) | ~80% | mdpi.com |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Pyrazine-2-carboxylic acid and 4-bromo-3-methyl aniline | DCC, DMAP | 83% | mdpi.com |

| N-substituted 3-aminopyrazine-2-carboxamides | 3-Aminopyrazine-2-carboxylic acid | CDI, various amines | Not specified | nih.gov |

The synthesis of 3-chloropyrazine-2-carboxamide via partial nitrile hydrolysis demonstrates the high efficiency of this approach. mdpi.com While other methods, such as the coupling of a carboxylic acid with an amine using reagents like DCC or CDI, are effective on a laboratory scale, they often introduce complexities for industrial production, such as the removal of byproducts (e.g., dicyclohexylurea) and the higher cost of coupling agents. mdpi.comnih.gov

Therefore, the partial hydrolysis of 3,6-dibromopyrazine-2-carbonitrile stands out as the most promising scalable protocol. The process is straightforward, utilizes common industrial reagents, and is amenable to standard chemical engineering controls, making it suitable for both large-scale research applications and potential industrial manufacturing. Further process development would focus on optimizing reaction parameters to maximize throughput, minimize waste, and ensure consistent product quality.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3,6-Dibromopyrazine-2-carboxamide in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

Multi-Dimensional NMR (¹H, ¹³C, 2D COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic proton and the amide protons. The pyrazine (B50134) ring proton, being in a unique chemical environment, will appear as a singlet. The two protons of the primary amide group may appear as two separate broad singlets due to restricted rotation around the C-N bond or as a single broad singlet, and their chemical shift can be sensitive to the solvent and concentration.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The pyrazine ring will exhibit three distinct signals for the carbon atoms, with the chemical shifts influenced by the electronegative bromine and nitrogen atoms, as well as the carboxamide group. The carbonyl carbon of the amide will appear at a characteristic downfield chemical shift.

To establish the connectivity between protons and carbons, a series of 2D NMR experiments are utilized. emerypharma.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment would confirm the coupling between the two amide protons if they are distinct and coupled.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would link the pyrazine proton to its corresponding carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H-5 | 8.5 - 8.8 | - | C-3, C-6, C-2, C=O |

| -NH₂ | 7.5 - 8.0 (broad, 2H) | - | C=O, C-2 |

| C-2 | - | 145 - 148 | - |

| C-3 | - | 135 - 138 | - |

| C-5 | - | 130 - 133 | - |

| C-6 | - | 140 - 143 | - |

| C=O | - | 165 - 168 | - |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Solid-State NMR Spectroscopy for Polymorphic Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of crystalline and amorphous solids. nih.gov For this compound, ssNMR can be employed to investigate the possibility of polymorphism, which is the existence of multiple crystal forms. Different polymorphs can exhibit distinct physical properties, and ssNMR can differentiate them by detecting subtle changes in the chemical shifts and internuclear distances in the solid state. muni.czacs.org The ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP-MAS) experiments would be particularly informative, revealing the number of crystallographically inequivalent molecules in the unit cell and providing insights into the packing arrangements.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. alevelchemistry.co.ukthermofisher.com For this compound, HRMS provides an exact mass measurement, which can be used to confirm its molecular formula, C₅H₃Br₂N₃O. bldpharm.com The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov

Electron impact (EI) ionization is often used to induce fragmentation, providing a characteristic fingerprint for the molecule. The fragmentation of brominated compounds is often characterized by the loss of bromine atoms. semanticscholar.orgnih.govlibretexts.org The presence of two bromine atoms in this compound will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 2: Expected High-Resolution Mass Spectrometry Data and Fragmentation Pattern for this compound

| m/z (calculated) | Ion Formula | Description |

| 280.8688 | [C₅H₃⁷⁹Br₂N₃O]⁺ | Molecular ion (M⁺) |

| 282.8668 | [C₅H₃⁷⁹Br⁸¹BrN₃O]⁺ | Molecular ion (M+2)⁺ |

| 284.8647 | [C₅H₃⁸¹Br₂N₃O]⁺ | Molecular ion (M+4)⁺ |

| 201.9613 | [C₅H₃⁷⁹BrN₃O]⁺ | Loss of a bromine radical |

| 173.9517 | [C₅H₂⁷⁹BrN₂]⁺ | Loss of Br and CONH₂ |

| 122.9928 | [C₄H₂⁷⁹BrN₂]⁺ | Loss of Br and CO |

| 94.0143 | [C₄H₂N₂]⁺ | Loss of two bromine atoms and CO |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.govnih.govorientjchem.org These techniques are complementary and together offer a comprehensive vibrational fingerprint of this compound.

The FT-IR spectrum is expected to show strong absorption bands corresponding to the N-H stretching of the amide group, the C=O stretching of the carbonyl group, and various C-N and C-C stretching and bending vibrations of the pyrazine ring. The C-Br stretching vibrations will likely appear in the lower frequency region of the spectrum.

Raman spectroscopy will also reveal characteristic vibrational modes. The symmetric vibrations of the pyrazine ring are often strong in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H stretch (asymmetric) | ~3400 | ~3400 | Medium |

| N-H stretch (symmetric) | ~3300 | ~3300 | Medium |

| C=O stretch | ~1680 | ~1680 | Strong |

| N-H bend | ~1620 | ~1620 | Medium |

| Pyrazine ring stretch | 1550 - 1400 | 1550 - 1400 | Medium-Strong |

| C-N stretch | 1300 - 1200 | 1300 - 1200 | Medium |

| C-Br stretch | 600 - 500 | 600 - 500 | Strong |

Note: Predicted frequencies are based on data from similar pyrazine carboxamide derivatives and may vary. researchgate.netistanbul.edu.tr

X-ray Crystallography for Single-Crystal and Powder Diffraction Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov Single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular structure unambiguously.

Elucidation of Molecular Conformation and Crystal Packing

The crystal structure would reveal the conformation of the carboxamide group relative to the pyrazine ring. It would also elucidate the intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the crystal packing. iucr.orgresearchgate.net The primary amide group is a good hydrogen bond donor and acceptor, and it is expected to form a network of hydrogen bonds in the solid state. Additionally, the bromine atoms may participate in halogen bonding interactions, further influencing the supramolecular architecture. nih.gov Understanding the crystal packing is crucial as it can affect the physical properties of the solid material. acs.orgrsc.org

Analysis of Intermolecular Interactions and Supramolecular Synthons

The solid-state architecture of this compound is dictated by a combination of directional intermolecular interactions, which can be understood through the concept of supramolecular synthons. These are structural units within a crystal that are formed by known and reliable intermolecular interactions. semanticscholar.org The specific functional groups present in this compound—a carboxamide group, a pyrazine ring, and bromine substituents—each play a critical role in directing the crystal packing.

The primary and most robust interaction is expected to be the hydrogen bonding facilitated by the carboxamide moiety. Carboxamide groups are well-known to form highly predictable and stable centrosymmetric dimers through a pair of N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov This amide-amide homosynthon is a cornerstone of crystal engineering and is anticipated to be a dominant feature in the crystal structure of this compound, linking molecules into one-dimensional tapes or discrete dimeric units. nih.govacs.org

In addition to hydrogen bonding, the planar, electron-deficient pyrazine ring contributes significantly to the crystal packing through π-π stacking interactions. scbt.comnih.gov These interactions arise from the alignment of aromatic rings in either a parallel-displaced or a T-shaped arrangement, helping to stabilize the crystal lattice in a second or third dimension. The interplanar distances in such stacks are typically in the range of 3.4 to 3.7 Å. nih.gov

Furthermore, the two bromine atoms on the pyrazine ring can act as halogen bond donors. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a nitrogen or oxygen atom on an adjacent molecule. mdpi.com In the context of this compound, potential halogen bonds could form between a bromine atom and the nitrogen atom of a neighboring pyrazine ring or the carbonyl oxygen of the carboxamide group, further reinforcing the supramolecular assembly. acs.org The interplay of these interactions—strong N-H···O hydrogen bonds, weaker C-H···N or C-H···O contacts, π-π stacking, and halogen bonds—collectively determines the final three-dimensional crystal architecture. nih.gov

Chromatographic Separation and Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for assessing the purity of this compound and quantifying any related impurities. Method development and validation are performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. europa.eueuropa.euich.org

Method Development: A typical starting point for method development involves screening various stationary and mobile phases. A C18 column is a common choice for nonpolar to moderately polar compounds. pensoft.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.gov Gradient elution is generally preferred for purity analysis to ensure the separation of impurities with a wide range of polarities. Detection is typically carried out using a photodiode array (PDA) detector to identify the optimal wavelength for detection and to check for peak purity. Given the aromatic nature of the pyrazine ring, a detection wavelength in the UV range of 220-260 nm would likely provide good sensitivity.

Method Validation: Once optimal chromatographic conditions are established, the method must be validated. pensoft.net The validation process demonstrates that the analytical procedure is accurate, precise, specific, linear, and robust over a specified range. europa.euresearchgate.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. ich.org This is often demonstrated by analyzing stressed samples (e.g., exposed to acid, base, heat, light, and oxidation) to show that degradation products are well-resolved from the main peak. europa.eu

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. ich.org This is determined by analyzing a series of dilutions of a standard solution across a specified range.

Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). europa.eu It is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Accuracy: The closeness of the test results to the true value. It is often determined by a recovery study, where a known amount of pure analyte is spiked into a sample matrix. ich.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ich.org

| Parameter | Methodology | Typical Acceptance Criterion |

|---|---|---|

| Specificity | Analysis of stressed samples and placebo | Peak purity index > 0.999; No interference at the retention time of the main peak |

| Linearity | Analysis of 5-7 concentrations (e.g., LOQ to 150% of test concentration) | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Spiked recovery at 3 levels (e.g., 80%, 100%, 120%) | Recovery between 98.0% and 102.0% |

| Precision (Repeatability) | Six replicate injections of the standard solution | RSD ≤ 1.0% |

| Precision (Intermediate) | Analysis on different days, with different analysts/equipment | RSD ≤ 2.0% |

| LOQ | Signal-to-noise ratio of 10:1 | Determined experimentally |

| Robustness | Deliberate small variations in method parameters (flow rate, pH, column temperature) | RSD ≤ 2.0%; Tailing factor and resolution remain within limits |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile impurities in pharmaceutical substances. ajrconline.orgresearchgate.net It is particularly useful for identifying process-related impurities and potential degradation products that may be present in this compound. thermofisher.com

Sample Preparation and Derivatization: Direct analysis of this compound by GC can be challenging due to the polarity and potential for intermolecular hydrogen bonding of the carboxamide group, which can reduce its volatility and lead to poor peak shape. research-solution.com To overcome this, chemical derivatization is often employed to convert the analyte into a more volatile and thermally stable form. jfda-online.com A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogens on the amide group with trimethylsilyl (B98337) (TMS) groups. libretexts.orgtcichemicals.com This process increases volatility and makes the compound more amenable to GC analysis. mdpi.com

Impurity Identification and Profiling: In the GC-MS system, the derivatized sample is injected and separated based on the components' boiling points and interactions with the capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound. researchgate.net By comparing these fragmentation patterns to spectral libraries or by interpreting them, the structure of unknown impurities can be elucidated. thermofisher.com

Potential impurities in this compound could include:

Starting Materials: Unreacted pyrazine-2-carboxamide.

Intermediates: Monobrominated species such as 3-bromopyrazine-2-carboxamide.

By-products: Isomeric impurities (e.g., 3,5-dibromopyrazine-2-carboxamide) or over-brominated products (e.g., tribromopyrazine-2-carboxamide).

Degradation Products: Hydrolysis of the amide to the corresponding carboxylic acid (3,6-dibromopyrazine-2-carboxylic acid).

| Potential Impurity | Likely Origin | Analytical Approach |

|---|---|---|

| Pyrazine-2-carboxamide | Unreacted starting material | GC-MS after derivatization; comparison with reference standard |

| 3-Bromopyrazine-2-carboxamide | Incomplete bromination | GC-MS after derivatization; identified by mass spectrum |

| 3,5-Dibromopyrazine-2-carboxamide | Isomeric by-product of synthesis | GC separation from the main peak; unique mass spectrum |

| 3,6-Dibromopyrazine-2-carboxylic acid | Hydrolytic degradation | GC-MS after silylation of both acid and amide groups |

| Tribromopyrazine-2-carboxamide | Over-bromination by-product | Higher mass peak in GC-MS; identified by mass spectrum |

Reactivity Profiles and Advanced Derivatization Strategies of 3,6 Dibromopyrazine 2 Carboxamide

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Centers

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of 3,6-dibromopyrazine-2-carboxamide, these reactions provide a straightforward method for introducing a wide variety of substituents onto the pyrazine (B50134) core. libretexts.org

The two bromine atoms on the pyrazine ring exhibit differential reactivity, which can be exploited to achieve selective mono- or di-substitution. This selectivity is influenced by factors such as the choice of catalyst, ligands, and reaction conditions.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org In the case of dihalopyrazines, mono-Suzuki-Miyaura coupling can be achieved with high selectivity. For instance, 2,6-dibromopyrazines have been shown to undergo efficient mono-arylation. rsc.org The inherent electronic properties of the pyrazine ring often direct the initial coupling to a specific position. baranlab.org Subsequent coupling at the second bromine atom can then be performed to introduce a different aryl or heteroaryl group.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira reaction has been successfully applied to various halogenated nitrogen-containing heterocycles. scirp.org For dihalogenated pyrazines, selective mono-alkynylation can be achieved, followed by a second coupling to introduce another alkyne or a different functional group via another cross-coupling reaction. rsc.orgnih.gov

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgresearchgate.net This reaction has been demonstrated to be effective for various aryl halides, including those on heterocyclic systems. nih.gov By carefully controlling the reaction conditions, it is possible to achieve selective mono-Heck arylation of this compound, leaving the second bromine atom available for further functionalization.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Dihalopyrazines

| Coupling Reaction | Substrate | Reagents and Conditions | Product | Key Observation |

| Suzuki-Miyaura | 2,6-Dichloropyrazine | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | Mono-arylated pyrazine | Efficient mono-coupling observed. rsc.org |

| Sonogashira | 3-Halogen-2-aminopyridines | Terminal alkyne, Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100°C | 2-Amino-3-alkynylpyridines | High yields for a variety of substrates. scirp.org |

| Heck | Aryl halides | Styrene, Pd@CS-ZnO, K₂CO₃, DMF, 6h | Aryl-substituted styrenes | High yields and catalyst reusability. mdpi.com |

Ligand Design: Bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, have proven to be highly effective in promoting the coupling of challenging substrates, including heteroaryl halides. libretexts.orgacs.org N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering high stability and activity. nih.gov The design of ligands can influence the steric and electronic environment around the palladium center, thereby controlling the rate and selectivity of the reaction. rsc.org

Catalyst Optimization: The choice of palladium precursor is also critical. Modern precatalysts, such as the Buchwald G3 palladacycles and PEPPSI™ catalysts, offer improved stability and reliability in generating the active Pd(0) species. sigmaaldrich.com Optimization of the base, solvent, and temperature is also crucial for achieving high yields and minimizing side reactions. acs.org For instance, the use of insoluble bases can accelerate the reaction rate in some Heck couplings. uniurb.it

Table 2: Common Ligands and Precatalysts in Palladium-Catalyzed Cross-Coupling

| Type | Examples | Key Features |

| Phosphine Ligands | PPh₃, Buchwald ligands (e.g., SPhos, XPhos), Hartwig ligands | Tunable steric and electronic properties. libretexts.orgacs.org |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High stability and catalytic activity. nih.gov |

| Palladium Precatalysts | Buchwald G3 Palladacycles, PEPPSI™ catalysts | Efficient generation of the active Pd(0) catalyst. sigmaaldrich.com |

Nucleophilic Substitution Reactions (SNAr) on the Pyrazine Ring System

The electron-deficient nature of the pyrazine ring, further enhanced by the two bromine atoms and the electron-withdrawing carboxamide group, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In an SNAr reaction, a nucleophile attacks the aromatic ring, displacing a leaving group (in this case, a bromide ion). nih.gov

The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the intermediate Meisenheimer complex, which is a key step in the SNAr mechanism. pressbooks.pub In this compound, both bromine atoms are activated towards nucleophilic attack. The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. nih.gov For example, a bulkier nucleophile might preferentially attack the less sterically hindered position.

Transformations of the Carboxamide Functionality

The carboxamide group at the 2-position of the pyrazine ring offers another site for chemical modification, allowing for its conversion into other important functional groups.

Hydrolysis to Carboxylic Acids: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orglibretexts.org Acid-catalyzed hydrolysis typically involves heating the amide with a dilute acid, such as hydrochloric acid. libretexts.org Basic hydrolysis is usually carried out by heating with an aqueous solution of a strong base like sodium hydroxide (B78521). libretexts.org The resulting carboxylic acid can be a valuable intermediate for further reactions.

Conversion to Esters: While direct esterification of the amide is not a common transformation, the carboxylic acid obtained from hydrolysis can be readily converted to an ester through standard methods like Fischer esterification.

Dehydration to Nitriles: The carboxamide can be dehydrated to form the corresponding nitrile. This transformation is typically achieved by treatment with a dehydrating agent, such as phosphoryl chloride or thionyl chloride. thieme-connect.de

Reduction to Amines: The carboxamide group can be reduced to an amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction provides a route to aminomethyl-substituted pyrazines.

Multi-Component Reaction Approaches Utilizing this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the initial components. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, which is particularly valuable in medicinal chemistry for creating libraries of potential drug candidates. mdpi.comincatt.nlwhiterose.ac.uk

While direct literature examples of this compound as a substrate in MCRs are not extensively documented, its structural features suggest its potential as a valuable building block in such transformations. The presence of two reactive bromine atoms and a carboxamide group opens up possibilities for its inclusion in well-known MCRs, such as the Ugi and Passerini reactions, or in the development of novel MCRs.

Potential in Ugi and Passerini-Type Reactions:

The classical Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgnih.gov Although this compound does not fit directly as one of the four canonical components, its derivatives could potentially participate. For instance, the carboxamide could be hydrolyzed to the corresponding carboxylic acid, 3,6-dibromopyrazine-2-carboxylic acid, which could then serve as the acid component in an Ugi reaction.

The Passerini three-component reaction is another cornerstone of MCRs, combining a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.orgmdpi.com Similar to the Ugi reaction, the carboxylic acid derivative of this compound could be employed as the acid component.

A hypothetical multi-component reaction involving a derivative of this compound is presented in the table below.

| Reaction Type | Potential Role of this compound Derivative | Other Components | Potential Product |

| Ugi-type Reaction | 3,6-Dibromopyrazine-2-carboxylic acid (as the acid component) | Aldehyde, Amine, Isocyanide | A complex peptide-like structure with a 3,6-dibromopyrazinyl moiety |

| Passerini-type Reaction | 3,6-Dibromopyrazine-2-carboxylic acid (as the acid component) | Ketone/Aldehyde, Isocyanide | An α-acyloxy carboxamide containing the 3,6-dibromopyrazine scaffold |

It is noteworthy that the synthesis of pyrazin-2(1H)-ones has been achieved through Ugi four-component reactions followed by cyclization, demonstrating the utility of MCRs in constructing pyrazine-containing heterocyclic systems. researchgate.net This suggests that with appropriate functional group modifications, this compound could be a precursor to novel heterocyclic scaffolds via MCR-initiated pathways.

Investigation of Regioselectivity and Diastereoselectivity in Complex Derivatizations

The presence of two bromine atoms at positions 3 and 6, which are electronically and sterically distinct, makes this compound an interesting substrate for studying regioselectivity in derivatization reactions, particularly in metal-catalyzed cross-coupling reactions.

Regioselectivity in Cross-Coupling Reactions:

The regioselectivity of cross-coupling reactions on di-halogenated heterocycles is influenced by several factors, including the electronic nature of the ring, the relative reactivity of the carbon-halogen bonds (C-Br vs. C-Br in this case, but at different positions), steric hindrance, and the choice of catalyst and reaction conditions. whiterose.ac.uknih.gov The pyrazine ring is electron-deficient, and the carboxamide group at position 2 is electron-withdrawing. This electronic landscape affects the electrophilicity of the carbon atoms attached to the bromine atoms.

Generally, in palladium-catalyzed cross-coupling reactions of dihalopyridines and related heterocycles, the halogen at the position with the lowest electron density (most electrophilic) is more susceptible to oxidative addition to the palladium(0) catalyst. The carboxamide group at C2 significantly influences the electron distribution. The C6 position is para to the carboxamide's nitrogen and meta to its carbonyl, while the C3 position is ortho to the carboxamide. This electronic disparity can be exploited to achieve site-selective functionalization. For instance, in the cross-coupling of 2,4-dibromopyridine, C2 arylation is typically favored with mononuclear palladium catalysts. whiterose.ac.uk In the case of 2-amino-3,5-dibromopyrazine (B131937), selective coupling at the C3 position has been observed, likely directed by the adjacent amino group. nih.gov

The expected regioselectivity for the functionalization of this compound can be summarized as follows:

| Reaction Type | Position of Expected Primary Substitution | Rationale |

| Nucleophilic Aromatic Substitution | C6 | The C6 position is activated by the electron-withdrawing pyrazine nitrogens and the C2-carboxamide group. |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) | C3 or C6 (condition dependent) | Selectivity can be tuned by the choice of catalyst, ligands, and base. The C3-Br bond may be more sterically hindered but electronically influenced by the adjacent carboxamide. The C6-Br is electronically activated. Directed ortho-metalation strategies could also favor functionalization at C3. smolecule.com |

Diastereoselectivity in Complex Derivatizations:

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a reaction that creates a new stereocenter. For this compound, diastereoselective transformations could be envisioned in several ways:

Reactions involving the carboxamide group: If the amide nitrogen is part of a chiral auxiliary, or if the amide is reacted with a chiral reagent, the introduction of new functionalities at the pyrazine ring could proceed with diastereoselectivity.

Creation of a stereocenter adjacent to the ring: If a cross-coupling reaction introduces a substituent with a chiral center, the existing chirality in the coupling partner can direct the formation of a specific diastereomer.

Asymmetric catalysis: The use of a chiral catalyst in a cross-coupling reaction that forms a new stereocenter can lead to the formation of one diastereomer in excess.

Applications of 3,6 Dibromopyrazine 2 Carboxamide and Its Derivatives in Advanced Chemical Disciplines

Role as a Versatile Building Block in Organic and Polymer Synthesis

The dual reactivity of 3,6-Dibromopyrazine-2-carboxamide, stemming from its two bromine-substituted carbon atoms, makes it an ideal candidate for constructing larger, complex molecular architectures through various cross-coupling reactions.

Precursor for Advanced π-Conjugated Systems

The development of functional π-conjugated materials is a cornerstone of modern electronics and photonics. uclouvain.be These systems, characterized by alternating single and multiple bonds, exhibit unique electronic properties that are dependent on their structure and the extent of electron delocalization. researchgate.net The pyrazine (B50134) ring, being electron-deficient, is an attractive component for tuning the electronic characteristics of such materials.

While direct examples detailing the use of this compound are emerging, the established reactivity of related dihalopyrazines in forming π-conjugated systems highlights its potential. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful methods for C-C bond formation. libretexts.orglibretexts.org For instance, studies on 2,5-dibromopyrazine (B1339098) and 2,5-dibromo-3,6-dimethylpyrazine (B3046257) demonstrate their successful polymerization and co-oligomerization with arylboronic acids or organotin reagents to yield highly conjugated polymers and oligomers. rsc.orgmdpi.com These reactions typically proceed via sequential oxidative addition, transmetalation, and reductive elimination steps at the palladium center. libretexts.org

Given the presence of two reactive C-Br bonds, this compound can similarly act as a key building block. It can be envisaged to react with various aromatic and heteroaromatic bis(boronic acids) or bis(stannanes) to generate extended π-conjugated polymers. The carboxamide group can further influence the final properties of the material through intermolecular hydrogen bonding or by serving as a site for secondary functionalization.

Table 1: Potential Cross-Coupling Reactions for π-System Synthesis

| Reaction Type | Reactant 1 | Reactant 2 (Example) | Potential Product | Catalyst System (Typical) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | This compound | Benzene-1,4-diboronic acid | Alternating pyrazine-phenylene conjugated polymer | Pd(PPh₃)₄ / Base |

Monomer in the Synthesis of Functional Polymers and Copolymers

Functional polymers are designed to have specific properties and applications, which are determined by the monomers used in their synthesis. advatechgroup.comscu.edu.cn this compound has been identified as a valuable monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds, resulting in highly ordered and robust two-dimensional or three-dimensional structures. mdpi.commdpi.com

The geometry and functionality of the monomers dictate the topology and properties of the resulting COF. nih.govsioc-journal.cn As a trifunctional monomer, this compound can be combined with other multitopic linkers to create extended, porous networks. For example, in a polycondensation reaction with a linear diamine, the two bromine atoms can be substituted to form a 2D sheet, with the carboxamide groups decorating the pores of the framework. These amide functionalities can enhance substrate binding through hydrogen bonding, improve the thermal stability, and serve as sites for post-synthetic modification.

The synthesis of COFs typically involves reversible bond formation, which allows for "error-checking" and the formation of a crystalline, rather than amorphous, material. mdpi.com The use of this compound as a monomer opens avenues for creating nitrogen-rich, functional COFs with potential applications in gas storage, separation, and heterogeneous catalysis. mdpi.com

Ligand Development in Homogeneous and Heterogeneous Catalysis

The design of ligands is crucial for controlling the activity and selectivity of transition metal catalysts. sioc-journal.cn Pyrazine-containing ligands are of great interest due to their unique electronic properties and coordination capabilities.

Design and Synthesis of Pyrazine-Based Ligands for Transition Metal Catalysis

Phosphine (B1218219) ligands are ubiquitous in organometallic catalysis due to the ease with which their steric and electronic properties can be tuned. beilstein-journals.org P,N-heterocyclic phosphines, which combine a "hard" nitrogen donor with a "soft" phosphorus donor, have proven to be particularly effective in a wide range of catalytic reactions. beilstein-journals.org

This compound serves as an excellent scaffold for synthesizing novel P,N-ligands. The two C-Br bonds can be sequentially or simultaneously substituted by phosphine groups using nucleophilic phosphide (B1233454) reagents, such as lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂). researchgate.net This strategy allows for the creation of bidentate (P,N) or potentially tridentate (P,N,O or P,N,N) pincer ligands if the carboxamide group participates in coordination.

Table 2: Proposed Synthesis of a Pyrazine-Based P,N-Ligand

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Nucleophilic Substitution | This compound + 1 eq. KPPh₂ | 3-Bromo-6-(diphenylphosphino)pyrazine-2-carboxamide |

The resulting pyrazine-phosphine ligands can be complexed with various transition metals, such as palladium, rhodium, or iridium, to generate catalysts for reactions like cross-coupling, hydroformylation, and hydrogenation. sioc-journal.cn

Applications in Asymmetric Synthesis and Stereoselective Transformations

Asymmetric catalysis, which enables the synthesis of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. cardiff.ac.uk The key to high enantioselectivity is the design of the chiral ligand associated with the metal center. nih.gov Both C₂-symmetric and non-symmetrical ligands have been used to great effect. nih.gov

While direct applications are still under exploration, the structure of this compound is highly amenable to the introduction of chirality for the development of novel asymmetric catalysts. A chiral auxiliary can be introduced by reacting the carboxamide group with a readily available chiral amine or alcohol. Subsequent phosphination of the C-Br positions would yield a chiral P,N-ligand.

Such a ligand would possess several desirable features for asymmetric catalysis:

A defined chiral environment: The chiral group attached to the amide would be held in proximity to the metal center.

Tunable properties: The steric and electronic environment could be modified by changing the chiral auxiliary or the substituents on the phosphorus atoms.

Rigid backbone: The pyrazine ring provides a rigid scaffold, which often leads to higher enantioselectivity.

These novel chiral pyrazine-based ligands could find application in a variety of stereoselective transformations, including asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. libretexts.orgcardiff.ac.uk

Scaffolds for Supramolecular Assembly and Material Science

Supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. uclouvain.bebbau.ac.in The creation of functional materials from the bottom-up relies on the use of molecular building blocks, or scaffolds, that are programmed to self-assemble into larger architectures. rsc.org

This compound is an excellent candidate for use as a supramolecular scaffold due to its distinct molecular features:

Hydrogen Bonding: The primary carboxamide group (-CONH₂) is a powerful hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H) and a dual hydrogen bond acceptor (C=O). This allows for the formation of robust and directional one-dimensional tapes or two-dimensional sheets. mdpi.com

π-π Stacking: The electron-deficient pyrazine ring can participate in favorable π-π stacking interactions with electron-rich aromatic systems, providing an additional driving force for self-assembly.

Halogen Bonding: The two bromine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules to further guide the formation of specific supramolecular architectures.

By leveraging these non-covalent interactions, this compound and its derivatives can be used to construct a variety of materials, including liquid crystals, gels, and porous organic solids. The ability to direct the self-assembly process through rational molecular design makes this compound a promising platform for the development of new functional materials. rsc.orgmdpi.com

Design of Hydrogen-Bonding Motifs and Self-Assembled Structures

The molecular architecture of this compound is exceptionally well-suited for the design of predictable hydrogen-bonding networks and the construction of self-assembled supramolecular structures. The primary carboxamide group is a classic and robust hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This allows for the formation of strong, directional interactions, most commonly leading to the creation of centrosymmetric dimers.

Beyond the primary amide interactions, the pyrazine ring's nitrogen atoms can act as hydrogen bond acceptors, while the bromine atoms can participate in weaker halogen bonding or C-H···Br interactions. This multiplicity of interaction sites allows for the formation of complex, higher-order structures, extending from one-dimensional tapes to two- or three-dimensional networks. Researchers can exploit these interactions to control the solid-state packing of molecules, a critical factor in designing materials with specific physical properties.

The self-assembly process can be influenced by subtle modifications to the core structure. escholarship.org For instance, derivatives like 3-amino-6-bromopyrazine-2-carboxamide (B173501) can exhibit enhanced hydrogen-bonding capacity due to the additional amino group. The strategic placement of functional groups allows for the programming of molecular recognition events, leading to the formation of intricate and functional supramolecular assemblies. This principle has been explored in related pyrazine systems to modulate the self-assembly of amyloidogenic proteins, indicating the potential of these scaffolds in biochemical applications. alfachemch.commolaid.com

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Interaction Type | Potential Structural Motif |

|---|---|---|---|

| Amide N-H | Amide C=O | N-H···O | Dimer, Tape, Sheet |

| Amide N-H | Pyrazine N | N-H···N | Chain, Network |

| C-H (Ring) | Bromine | C-H···Br | Inter-molecular linkage |

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous polymers with high surface areas and tunable structures, making them promising for applications in gas storage, separation, and catalysis. wikipedia.orgnih.govmdpi.comnih.gov The integration of pyrazine-based molecules as building blocks, or "linkers," is a key area of research.

Metal-Organic Frameworks (MOFs): While this compound itself is not typically used directly as a linker, its corresponding carboxylic acid, 3,6-Dibromopyrazine-2-carboxylic acid, is an ideal candidate. lookchem.com The carboxamide can be hydrolyzed to the carboxylate, which can then coordinate with metal ions or clusters (the "nodes" of the MOF) to form extended, porous networks. scbt.comnih.gov The nitrogen atoms of the pyrazine ring can also coordinate to metal centers, allowing for the formation of polynuclear clusters and increasing the dimensionality and stability of the resulting framework. The bromine atoms remain available for post-synthetic modification, allowing for the tuning of the MOF's properties after its initial construction.

Covalent Organic Frameworks (COFs): COFs are constructed entirely from organic building blocks joined by strong covalent bonds. mdpi.comberkeley.edu The dibrominated nature of this compound makes it a prime precursor for COF linkers. The bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira-Hagihara), which are commonly used to form the C-C bonds that constitute the framework of many COFs. By reacting the dibromopyrazine core with multifunctional linkers (e.g., boronic acids or alkynes), researchers can create extended 2D or 3D porous polymers with the pyrazine unit systematically integrated into the structure. wur.nltcichemicals.com The carboxamide group can impart polarity to the pores or be used as a site for further functionalization.

Intermediates in the Synthesis of Specialized Chemicals and Agrochemicals

The reactivity of the two bromine atoms and the carboxamide group makes this compound a versatile intermediate in the synthesis of a wide range of target molecules.

Precursors for Dyes, Pigments, and Optical Materials

Pyrazine derivatives are known to form the core of various dyes and fluorescent materials. medibeacon.com The pyrazine ring is an electron-deficient system, and its conjugation with other aromatic systems can lead to materials with interesting photophysical properties. The bromine atoms on this compound serve as convenient handles to extend the π-conjugated system through cross-coupling reactions.

By selectively replacing one or both bromine atoms with aryl, heteroaryl, or vinyl groups, chemists can precisely tune the electronic structure of the molecule. This modulation affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the absorption and emission wavelengths of light. This strategy is central to creating novel dyes, pigments, and functional optical materials. bldpharm.com For instance, coupling with electron-donating groups can create donor-acceptor systems with strong intramolecular charge transfer characteristics, which are often associated with high fluorescence quantum yields and large Stokes shifts, properties desirable for fluorescent probes and organic light-emitting diodes (OLEDs). medibeacon.com

Table 2: Potential Optical Properties of Derivatives

| Substituent at Br positions | Expected Property | Potential Application |

|---|---|---|

| Phenyl / Naphthyl groups | Bathochromic shift (deeper color) | Pigments, Dyes |

| Thiophene / Furan groups | Tunable fluorescence | Fluorescent probes |

| Donor-Acceptor groups | Strong charge-transfer, high quantum yield | OLEDs, Non-linear optics |

Building Blocks for Novel Agrochemical Lead Compound Generation

The pyrazine carboxamide scaffold is a well-established pharmacophore in the agrochemical industry, found in a number of commercial fungicides and other crop protection agents. Heterocyclic compounds are of great interest due to their diverse biological activities. mdpi.com this compound serves as an excellent starting point for the generation of libraries of new compounds to be screened for biological activity. lookchem.comguidechem.com

Future Research Directions and Emerging Methodological Advancements

Automation and High-Throughput Experimentation in Pyrazine (B50134) Chemistry

The synthesis and optimization of pyrazine derivatives are being revolutionized by automation and high-throughput experimentation (HTE). acs.orgresearchgate.nettrajanscimed.com These technologies enable the rapid screening of a vast number of reaction conditions, catalysts, and reagents, significantly accelerating the discovery of novel compounds and efficient synthetic routes. acs.orgresearchgate.net

In the context of 3,6-Dibromopyrazine-2-carboxamide, HTE can be employed to swiftly explore a wide range of reaction parameters for its synthesis and subsequent derivatization. acs.org This includes variables such as temperature, solvent, catalyst loading, and reaction time. By running numerous experiments in parallel on a microscale, researchers can quickly identify optimal conditions that maximize yield and purity while minimizing by-product formation. nih.gov

Table 1: Application of High-Throughput Experimentation in Pyrazine Chemistry

| Area of Application | Description | Potential Impact on this compound |

|---|---|---|

| Reaction Optimization | Parallel screening of catalysts, solvents, and temperatures to improve reaction yields and reduce reaction times. | Faster identification of efficient synthetic pathways for the core structure and its derivatives. |

| Library Synthesis | Automated synthesis of a large number of derivatives from a common scaffold. | Rapid generation of a diverse library of this compound analogs for biological screening. |

| Process Development | Identification of robust and scalable reaction conditions suitable for larger-scale production. | Facilitation of the transition from laboratory-scale synthesis to industrial production. |

Automated platforms can handle both liquid and solid reagents, allowing for a broad exploration of chemical space. chimia.ch This capability is particularly valuable for investigating cross-coupling reactions, which are frequently used to modify the pyrazine core. The integration of automated purification and analysis further streamlines the workflow, providing rapid feedback on the outcome of each experiment. chimia.ch

Exploration of Novel Biocatalytic Pathways for Derivatization

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis for the derivatization of pyrazine compounds. nih.gov Enzymes offer high selectivity and can operate under mild reaction conditions, reducing the need for harsh reagents and solvents. This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.gov

For a molecule like this compound, biocatalytic pathways could be developed to introduce new functional groups with high regioselectivity and stereoselectivity. For instance, enzymes such as monooxygenases could be employed for selective hydroxylation of the pyrazine ring, while transaminases could be used to introduce amino groups.

Table 2: Potential Biocatalytic Transformations for Pyrazine Derivatives

| Enzyme Class | Transformation | Potential Application for this compound |

|---|---|---|

| Monooxygenases | Hydroxylation, N-oxidation | Introduction of hydroxyl groups or N-oxides to the pyrazine ring. |

| Hydrolases | Amide hydrolysis, ester hydrolysis | Selective cleavage of the carboxamide group or ester precursors. |

| Transferases | Amination, glycosylation | Introduction of amino or sugar moieties to the molecule. |

| Reductases | Reduction of nitro groups | Conversion of nitro-substituted pyrazine derivatives to amino-pyrazines. |

Researchers are actively exploring the use of whole-cell biocatalysis systems, where microorganisms are engineered to express specific enzymes for desired transformations. researchgate.net This approach can be more cost-effective than using isolated enzymes and allows for multi-step reaction cascades within a single pot. The development of novel biocatalytic pathways holds significant promise for creating diverse and complex pyrazine derivatives in a more sustainable manner.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to accelerate the discovery and design of new molecules and synthetic routes. beilstein-journals.orgnih.govrjptonline.orgengineering.org.cn These computational approaches can analyze vast datasets of chemical reactions to predict the outcomes of new transformations and suggest optimal reaction conditions. beilstein-journals.orgrjptonline.org

In the context of this compound, ML models can be trained on existing reaction data to predict the feasibility and yield of various synthetic steps. rjptonline.org This can help chemists prioritize experiments and avoid unpromising reaction pathways. Furthermore, generative AI models can design novel pyrazine derivatives with desired properties by exploring the vast chemical space around the core structure. nih.govspringernature.com

Key applications of AI and ML in pyrazine chemistry include:

Retrosynthesis Prediction: AI algorithms can propose synthetic routes for target pyrazine molecules by working backward from the final product to commercially available starting materials. engineering.org.cn

Reaction Outcome Prediction: ML models can predict the products, yields, and side products of chemical reactions, aiding in experimental design. beilstein-journals.org

De Novo Drug Design: Generative models can create novel pyrazine-based compounds with specific predicted biological activities or physicochemical properties. nih.gov

Property Prediction: AI can predict various properties of pyrazine derivatives, such as solubility, toxicity, and binding affinity to biological targets, guiding the selection of promising candidates for synthesis. nih.gov

The integration of AI and ML with automated synthesis platforms creates a closed-loop system where new compounds are designed, synthesized, and tested in a highly efficient and autonomous manner.

Development of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions. spectroscopyonline.comnih.govfrontiersin.org Advanced in situ spectroscopic techniques provide a window into the reacting mixture, allowing chemists to follow the progress of a reaction as it happens.

For the synthesis of this compound and its derivatives, techniques such as Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the consumption of reactants and the formation of products in real-time. spectroscopyonline.comnih.govfrontiersin.org

Table 3: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Advantages for Pyrazine Synthesis |

|---|---|---|

| FT-IR Spectroscopy | Changes in functional groups. | Can track the conversion of carboxylic acids or esters to amides. frontiersin.org |

| Raman Spectroscopy | Vibrational modes of molecules, including non-polar bonds. | Complements FT-IR and is well-suited for monitoring reactions in aqueous media. mdpi.com |

| NMR Spectroscopy | Detailed structural information and quantification of species. | Provides unambiguous identification of reactants, intermediates, and products. |

| UV-Vis Spectroscopy | Changes in electronic transitions, useful for colored compounds. | Can monitor reactions involving conjugated pyrazine systems. |

These techniques can be coupled with fiber-optic probes that can be inserted directly into the reaction vessel, providing continuous data without the need for sampling. spectroscopyonline.com The information gained from in situ monitoring can lead to a deeper understanding of reaction kinetics and mechanisms, enabling more precise control over the reaction process and the development of more efficient and robust synthetic methods.

Integration of Circular Economy Principles in Sustainable Pyrazine Synthesis

The chemical industry is increasingly adopting the principles of a circular economy, which aims to minimize waste and maximize the use of resources. detritusjournal.comcetjournal.itresearchgate.netcetjournal.it This approach involves designing chemical processes that are not only efficient but also consider the entire lifecycle of a product, from raw material sourcing to end-of-life recycling or degradation. detritusjournal.com

In the context of pyrazine synthesis, the integration of circular economy principles can be achieved through several strategies:

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the pyrazine ring.

Catalyst Recycling: Developing and utilizing heterogeneous catalysts that can be easily recovered and reused, reducing waste and cost.

Solvent Recovery and Reuse: Employing solvent recovery systems to minimize the environmental impact of organic solvents.

Waste Valorization: Investigating methods to convert by-products and waste streams into valuable chemicals.

Design for Degradation: Designing pyrazine-based products that can be safely degraded or recycled at the end of their useful life.

By embracing these principles, the synthesis of this compound and other pyrazine derivatives can become more sustainable and environmentally responsible. cetjournal.it This shift towards a circular economy is not only an environmental imperative but also presents opportunities for innovation and economic growth in the chemical sector. cetjournal.it

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Aminopyrazine-2-carboxamides |

| 3-Chloropyrazine-2-carboxamide (B1267238) |

| 3-Acylaminopyrazine-2-carboxamides |

| 6-Chloropyrazine-2-carboxamides |

Q & A

What are the critical parameters for optimizing the synthesis of 3,6-Dibromopyrazine-2-carboxamide?

Basic Research Question

Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Temperature : Maintain 0–5°C during bromination to prevent side reactions like debromination or ring degradation .

- Reagent stoichiometry : Use a 2:1 molar ratio of brominating agent (e.g., PBr₃ or NBS) to pyrazine precursor to ensure complete di-substitution .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction homogeneity, improving yields by ~15–20% compared to non-polar solvents .

How can researchers resolve contradictory biological activity data for this compound across studies?

Advanced Research Question

Contradictions often arise from variability in assay conditions or impurity profiles. Methodological approaches include:

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity, as trace impurities (e.g., mono-brominated byproducts) can skew bioactivity results .

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase inhibition assays) to isolate compound-specific effects .

- Computational modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to identify structural determinants of activity .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

A multi-technique approach ensures accurate structural elucidation:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., pyrazine ring protons at δ 8.2–8.5 ppm) and carboxamide carbonyl signals at δ 165–170 ppm .

- HRMS : Confirm molecular weight (MW: 265.89 g/mol) with <2 ppm error using electrospray ionization (ESI+) .

- IR spectroscopy : Detect carboxamide N-H stretches (~3350 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) to distinguish from ester analogs .

How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions?

Advanced Research Question

The bromine atoms at positions 3 and 6 enable regioselective functionalization:

- Suzuki-Miyaura reactions : Prioritize coupling at the 3-position due to lower steric hindrance, achieving >80% yield with Pd(PPh₃)₄ catalyst and aryl boronic acids .

- Buchwald-Hartwig amination : Use BrettPhos-Pd-G3 precatalyst to substitute bromine at the 6-position with secondary amines, retaining carboxamide integrity .

- Competitive reactivity analysis : DFT calculations (B3LYP/6-31G*) show the 3-bromo site has a 0.3 eV lower activation barrier than the 6-position, explaining observed selectivity .

What strategies mitigate degradation of this compound under storage conditions?

Basic Research Question

Stability challenges arise from hydrolysis and photodegradation:

- Storage : Keep at 0–4°C in amber vials under argon to reduce moisture uptake and UV-induced debromination .

- Lyophilization : Freeze-dry the compound with trehalose (1:1 w/w) to extend shelf life to >12 months .

- Degradation monitoring : Use LC-MS to detect hydrolyzed products (e.g., pyrazine-2-carboxamide) and adjust storage protocols accordingly .

How do structural analogs of this compound compare in biological activity?

Advanced Research Question

Comparative studies highlight substituent effects:

- 3,5-Dibromo-6-methylpyrazin-2-amine (CAS 74290-66-7) : Lacks the carboxamide group, reducing kinase inhibition by ~50% due to lost H-bonding interactions .

- Ethyl 6-bromo-5-chloropyrazine-2-carboxylate : Ester substitution decreases aqueous solubility (LogP +0.7) but enhances blood-brain barrier penetration in neuroactive assays .

- 3-(Trifluoromethyl)pyrazine-2-carboxylic acid : The CF₃ group increases metabolic stability (t₁/₂ > 6 hrs in microsomes) but reduces target affinity .

What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Advanced Research Question

Leverage in silico models for early-stage ADMET profiling:

- SwissADME : Predict moderate bioavailability (F = 45%) due to moderate LogP (2.1) and high polar surface area (85 Ų) .

- ProtoPlex-Hybrid2 : Estimate CYP3A4 inhibition risk (IC₅₀ = 8 µM), suggesting potential drug-drug interactions .

- Molecular dynamics simulations : Analyze carboxamide-water hydrogen bonding (lifetime >200 ps) to assess solubility limitations .

How can researchers validate the role of this compound in modulating enzyme activity?

Basic Research Question

Employ biochemical and biophysical assays:

- Enzyme kinetics : Measure Km and Vmax shifts via Lineweaver-Burk plots under varying compound concentrations (0–100 µM) .

- Surface plasmon resonance (SPR) : Determine binding affinity (KD = 120 nM) by immobilizing the target enzyme on a CM5 chip .

- Thermal shift assay : Monitor Tm increases (+4°C) to confirm stabilization of enzyme-compound complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。